molecular formula C9H17Cl2N5O2 B11797183 (R)-(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-yl)methanaminedihydrochloride

(R)-(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-yl)methanaminedihydrochloride

Cat. No.: B11797183
M. Wt: 298.17 g/mol
InChI Key: VXTKCJPZTVTORL-XCUBXKJBSA-N
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Description

®-(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-yl)methanaminedihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, a pyrrolidine ring, and a methanamine group, all contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-yl)methanaminedihydrochloride typically involves multiple steps, starting with the preparation of the pyrazole ring. This can be achieved through the reaction of 1-methyl-4-nitro-1H-pyrazole with suitable reagents under controlled conditions. The next step involves the formation of the pyrrolidine ring, which can be synthesized through cyclization reactions. Finally, the methanamine group is introduced through reductive amination, followed by the formation of the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

®-(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-yl)methanaminedihydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group in the pyrazole ring can be oxidized to form different derivatives.

    Reduction: The nitro group can also be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanamine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like halides (Cl-, Br-) or other amines can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted methanamine derivatives.

Scientific Research Applications

®-(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-yl)methanaminedihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and receptor binding due to its unique structure.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-yl)methanaminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group and the methanamine group play crucial roles in these interactions, facilitating binding and subsequent biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-yl)methanaminedihydrochloride is unique due to the presence of both a pyrazole and a pyrrolidine ring, which are not commonly found together in similar compounds

Properties

Molecular Formula

C9H17Cl2N5O2

Molecular Weight

298.17 g/mol

IUPAC Name

[(3R)-1-(2-methyl-4-nitropyrazol-3-yl)pyrrolidin-3-yl]methanamine;dihydrochloride

InChI

InChI=1S/C9H15N5O2.2ClH/c1-12-9(8(5-11-12)14(15)16)13-3-2-7(4-10)6-13;;/h5,7H,2-4,6,10H2,1H3;2*1H/t7-;;/m1../s1

InChI Key

VXTKCJPZTVTORL-XCUBXKJBSA-N

Isomeric SMILES

CN1C(=C(C=N1)[N+](=O)[O-])N2CC[C@@H](C2)CN.Cl.Cl

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])N2CCC(C2)CN.Cl.Cl

Origin of Product

United States

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